

solubility profile of "3-Hydroxy-N,N-dimethylpropanamide" in common lab solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Hydroxy-N,N-dimethylpropanamide
Cat. No.:	B1268151

[Get Quote](#)

Solubility Profile of 3-Hydroxy-N,N-dimethylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of **3-Hydroxy-N,N-dimethylpropanamide** in common laboratory solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound in organic solvents, this guide combines known aqueous solubility with qualitative assessments based on chemical principles. It also furnishes detailed experimental protocols for researchers to determine precise solubility values in their laboratories.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property, particularly in the fields of chemistry and drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

3-Hydroxy-N,N-dimethylpropanamide possesses both a hydroxyl (-OH) group and a tertiary amide (-C(O)N(CH₃)₂) group. The hydroxyl group can act as a hydrogen bond donor and

acceptor, while the amide group can act as a hydrogen bond acceptor. These functional groups contribute to the compound's polarity and its ability to interact with various solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases yielded quantitative solubility data for **3-Hydroxy-N,N-dimethylpropanamide** primarily in water. For other common laboratory solvents, precise experimental values are not readily available. The following table summarizes the known quantitative data and provides a qualitative assessment of solubility based on the compound's structural features. Researchers are strongly encouraged to determine experimental solubility values for their specific applications.

Solvent	Chemical Formula	Type	Quantitative Solubility	Qualitative Assessment & Rationale
Water	H ₂ O	Polar Protic	> 583,243 mg/L [1][2]	Highly Soluble. The hydroxyl and amide groups can readily form hydrogen bonds with water molecules. [1][2]
Ethanol	C ₂ H ₅ OH	Polar Protic	Data not available	Expected to be Soluble to Highly Soluble. The compound can act as a hydrogen bond acceptor and donor with ethanol.
Methanol	CH ₃ OH	Polar Protic	Data not available	Expected to be Soluble to Highly Soluble. Similar to ethanol, strong hydrogen bonding interactions are anticipated.
Acetone	C ₃ H ₆ O	Polar Aprotic	Data not available	Expected to be Soluble. The polar carbonyl group of acetone can interact with the polar groups of the solute.

Acetonitrile	C ₂ H ₃ N	Polar Aprotic	Data not available	Expected to be Soluble. The polar nitrile group should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Data not available	Expected to be Highly Soluble. DMSO is a strong hydrogen bond acceptor and a versatile solvent for polar compounds.
Dichloromethane (DCM)	CH ₂ Cl ₂	Nonpolar	Data not available	Expected to have Limited to Moderate Solubility. As a less polar solvent, interactions with the highly polar solute are weaker.

Note: The qualitative assessments are based on general principles of chemical solubility and the presence of polar functional groups in **3-Hydroxy-N,N-dimethylpropanamide**. Experimental verification is essential for precise quantitative values.

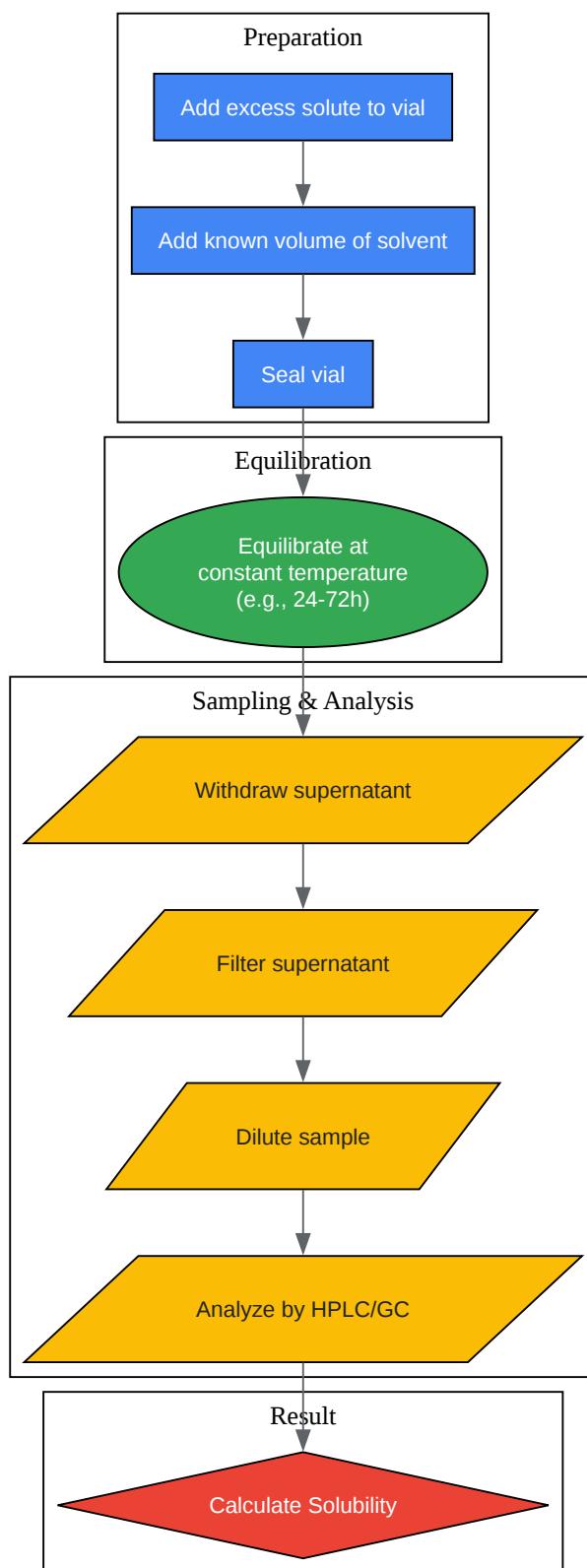
Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a well-defined experimental protocol is crucial. The following section outlines a general methodology for determining the solubility of a compound like **3-Hydroxy-N,N-dimethylpropanamide** in various solvents.

Materials and Equipment

- Solute: **3-Hydroxy-N,N-dimethylpropanamide** (of known purity)
- Solvents: High-purity grade of all solvents to be tested
- Analytical balance (accurate to at least 0.1 mg)
- Vials with screw caps (e.g., 4 mL or 20 mL)
- Constant temperature orbital shaker or magnetic stirrer with temperature control
- Syringe filters (e.g., 0.22 μ m or 0.45 μ m, compatible with the solvent)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

General Procedure (Shake-Flask Method)


- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Hydroxy-N,N-dimethylpropanamide** to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
 - Accurately pipette a known volume of the desired solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or on a stirrer plate set to the desired temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
- Quantification:
 - Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of **3-Hydroxy-N,N-dimethylpropanamide**.
 - Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
- Calculation of Solubility:
 - Calculate the solubility of **3-Hydroxy-N,N-dimethylpropanamide** in the solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of **3-Hydroxy-N,N-dimethylpropanamide**. While its high aqueous solubility is well-documented, further experimental investigation is necessary to establish precise quantitative solubility data in common organic laboratory solvents. The provided experimental protocols offer a robust framework for researchers to conduct these essential measurements, thereby facilitating the effective use of this compound in various scientific and developmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. Buy 3-Hydroxy-N,N-dimethylpropanamide | 29164-29-2 [smolecule.com]
- To cite this document: BenchChem. [solubility profile of "3-Hydroxy-N,N-dimethylpropanamide" in common lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268151#solubility-profile-of-3-hydroxy-n-n-dimethylpropanamide-in-common-lab-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com